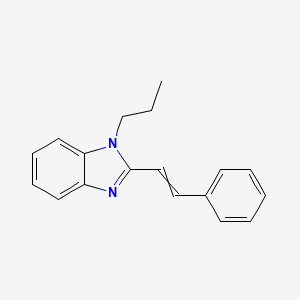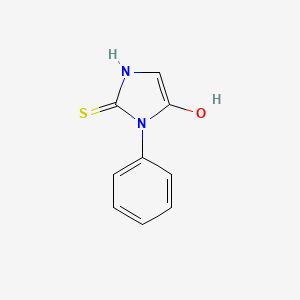![molecular formula C15H14N4O2 B10804556 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone](/img/structure/B10804556.png)
1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone is a complex organic compound that features a benzoxazole moiety linked to a dimethylpyrimidine ring via an ethanone bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Méthodes De Préparation
The synthesis of 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole intermediate, which is then coupled with a dimethylpyrimidine derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process .
Analyse Des Réactions Chimiques
1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoxazole or pyrimidine rings are replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction yields .
Applications De Recherche Scientifique
1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in in vitro studies for its antimicrobial and anticancer properties, making it a candidate for further biological evaluation
Industry: Its potential use in the development of new pharmaceuticals and agrochemicals is being investigated.
Mécanisme D'action
The exact mechanism of action of 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, it may inhibit key enzymes involved in cell proliferation, leading to anticancer activity, or disrupt microbial cell membranes, resulting in antimicrobial effects .
Comparaison Avec Des Composés Similaires
1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone can be compared with other benzoxazole and pyrimidine derivatives:
Benzoxazole Derivatives: Compounds like 1-[3-(benzoxazol-2-ylamino)phenyl]-3-(4-methylphenylsulfonyl)urea have shown similar biological activities, but with different potency and selectivity profiles.
Pyrimidine Derivatives: Other dimethylpyrimidine compounds may exhibit different pharmacokinetic properties and biological activities, highlighting the unique combination of benzoxazole and pyrimidine in the title compound.
Similar compounds include:
- 1-[3-(Benzoxazol-2-ylamino)phenyl]-3-(4-methylphenylsulfonyl)urea
- N-[3-(Benzimidazol-2-ylamino)phenyl]amine derivatives .
Propriétés
IUPAC Name |
1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-13(10(3)20)9(2)17-14(16-8)19-15-18-11-6-4-5-7-12(11)21-15/h4-7H,1-3H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBCNMREMTCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10804473.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10804479.png)
![2-[2-(3-Methylthiophen-2-yl)ethenyl]quinoline](/img/structure/B10804483.png)
![5-(4-bromophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10804489.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B10804494.png)


![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B10804513.png)
![3-[4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamino]-benzoic acid](/img/structure/B10804520.png)
![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B10804528.png)
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline](/img/structure/B10804533.png)
![2-[[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B10804538.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide](/img/structure/B10804546.png)
![4-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B10804548.png)
